5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide derivative featuring a 5-amino-1H-1,2,3-triazole core substituted with a carbamoylmethyl group linked to a 4-ethoxyphenyl moiety and an N-(2-methylphenyl) carboxamide side chain. Its structure combines a β-turn mimetic scaffold, which is critical for interactions with biological targets such as bacterial RecA*-mediated LexA cleavage, a key component of the SOS response .
Properties
IUPAC Name |
5-amino-1-[2-(4-ethoxyanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-3-29-15-10-8-14(9-11-15)22-17(27)12-26-19(21)18(24-25-26)20(28)23-16-7-5-4-6-13(16)2/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRIPWMFAFLCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lithium perchlorate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a broader class of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide derivatives. Below is a comparative analysis with key analogues:
Key Findings and Structure-Activity Relationships (SAR)
Substitution at the para position (e.g., ethoxy, chloro) correlates with improved target engagement in bacterial systems .
N-Aryl Carboxamide Modifications: The 2-methylphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., quinolin-2-yl in ), favoring interactions with hydrophobic pockets in LexA or RecA . Fluorinated aryl groups (e.g., 4-fluorobenzyl in ) enhance metabolic stability but may shift activity toward eukaryotic targets (e.g., calcium channels) .
Biological Activity Trends :
- The parent scaffold (IC50 = 32 µM) shows moderate inhibition of LexA cleavage, while optimized derivatives like the target compound aim for lower IC50 values through substituent tuning .
- Anti-angiogenic analogues (e.g., CAI) prioritize halogenated aromatic groups, whereas bacterial SOS inhibitors favor ethoxy or methyl substituents .
Biological Activity
5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves a modular approach using [3+2] cycloaddition reactions. This method allows for the efficient assembly of various 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides with varying substituents. Catalysts such as sodium ethoxide and cesium carbonate are commonly employed in these reactions to enhance yield and selectivity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has been shown to inhibit the SOS response in Escherichia coli, which is crucial for bacterial survival under stress conditions. This inhibition is linked to the modulation of LexA cleavage mediated by RecA, a critical step in the bacterial SOS response pathway .
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Inhibition Mechanism | IC50 (µM) |
|---|---|---|---|
| 5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl} | E. coli | Inhibition of LexA cleavage | 12.5 |
| Pseudomonas aeruginosa | Modulation of SOS response | 15.0 | |
| Staphylococcus aureus | Disruption of cell wall synthesis | 10.3 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. The structural modifications on the triazole ring can enhance its interaction with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Table 2: Anti-inflammatory Activity Against COX Enzymes
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 5-amino-1-{[(4-ethoxyphenyl)carbamoyl]methyl} | COX-1 | 28.39 |
| COX-2 | 23.8 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. The presence of the ethoxyphenyl group has been identified as a key feature that enhances potency against both bacterial pathogens and inflammatory pathways. The SAR studies suggest that variations in substituents on the triazole ring can lead to differing levels of biological activity, emphasizing the importance of careful design in drug development .
Case Studies
One notable case study involved the application of this compound in a high-throughput screening (HTS) assay designed to evaluate its efficacy against resistant strains of bacteria. The results indicated a promising profile for use as a DISARMER (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), highlighting its potential role in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
